The precise structural basis for how indisulam glues RBM39 to the E3 ligase has been elucidated through cryo-EM and crystal structures [1]. The diagram below illustrates this molecular glue mechanism.
This compound acts as a molecular glue, stabilizing interaction between DCAF15 and RBM39 to enable ubiquitination and degradation [1].
Degradation of RBM39 by this compound disrupts normal RNA splicing, leading to specific cellular effects that underpin its anti-cancer properties.
Cancer cell response to this compound depends on several molecular factors, summarized in the table below.
| Factor | Role in Sensitivity/Resistance | Evidence |
|---|---|---|
| DCAF15 Expression | Critical for sensitivity; its presence is required for RBM39 degradation [2] [3] [4]. | DCAF15 knockout confers complete resistance [2] [5]. |
| RBM39 Mutations | Point mutations (e.g., Gly268, Met265) in RRM2 domain prevent DCAF15 binding, causing high-level resistance [6] [1]. | Identified in cell line resistance screens [5]. |
| YAP/TAZ Hyperactivation | Confers resistance by stabilizing RBM39 protein and delaying its degradation [7]. | In HNSCC, high YAP/TAZ activity correlates with this compound resistance [7]. |
| CAND1 Loss | Confers resistance by impairing substrate receptor exchange for CRL E3 ligases [5]. | Identified in CRISPR resistance screens [5]. |
| SRPK1 Loss | Synthetic lethal with this compound; SRPK1 inhibition synergizes with this compound [5]. | CRISPR knockout screens identified SRPK1 loss sensitizes cells [5]. |
To investigate this compound's mechanism in a research setting, several key experimental approaches are used.
Indisulam (E7070) is an aryl sulfonamide compound that represents a novel class of targeted therapy functioning through an unprecedented molecular mechanism. Originally discovered in phenotypic screens for cell cycle inhibitors, this compound has since been characterized as a 'molecular glue' that induces selective protein degradation by manipulating the ubiquitin-proteasome system. The compound's activity is critically dependent on DCAF15 (DDB1 and CUL4-associated factor 15), a substrate receptor component of the Cullin RING E3 ubiquitin ligase complex CRL4. Through its interaction with DCAF15, this compound facilitates the recruitment, ubiquitination, and subsequent degradation of specific splicing factors, most notably RBM39 (RNA-binding motif protein 39), leading to widespread disruption of RNA splicing and ultimately cell death in sensitive malignancies. This mechanism represents a promising therapeutic approach for various cancers, including high-risk neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and other malignancies with specific molecular dependencies [1] [2] [3].
The DCAF15-indisulam mechanism exemplifies the emerging paradigm of targeted protein degradation, which offers advantages over traditional inhibition strategies for targeting challenging oncoproteins. Unlike small molecule inhibitors that merely block protein function, molecular glue degraders like this compound facilitate the physical removal of target proteins from the cell, potentially addressing resistance mechanisms and providing more durable responses. The efficacy of this approach hinges upon the expression levels of DCAF15, which varies across tissue types and malignancies, explaining the differential sensitivity observed across cancer models. This comprehensive review examines the molecular, structural, and functional aspects of DCAF15 in mediating this compound's effects, with implications for therapeutic development and biomarker identification [4] [3] [5].
The molecular mechanism through which this compound exerts its effects can be conceptualized as a multi-stage process that begins with compound binding and culminates in widespread transcriptional disruption:
Molecular Glue Function: this compound binds to a shallow, non-conserved pocket on DCAF15, creating a novel interaction surface that facilitates recruitment of the splicing factor RBM39. This ternary complex formation (DCAF15-indisulam-RBM39) is the crucial initiating event that enables subsequent ubiquitination. The binding affinity between DCAF15 and RBM39 is significantly enhanced in the presence of this compound (K(_D)app ~2.0 μM with this compound versus no measurable affinity without compound), despite this compound itself exhibiting relatively weak direct binding to DCAF15 (K(_D)app ~3.8 μM) [3] [5].
Ubiquitination and Degradation: Once recruited to the CRL4(^\text{DCAF15}) E3 ubiquitin ligase complex, RBM39 is polyubiquitinated on lysine residues, marking it for recognition and processing by the 26S proteasome. This degradation is rapid and efficient, with significant RBM39 depletion observed within 6 hours of this compound treatment (approximately 9-fold reduction in neuroblastoma models). The process demonstrates absolute dependency on proteasome function, as confirmed by rescue experiments using proteasomal inhibitors such as bortezomib [1] [3].
Splicing Disruption: RBM39 degradation leads to widespread mis-splicing events, primarily characterized by exon skipping and intron retention. In neuroblastoma models, this compound treatment causes 1,893 significant exon skipping events and 1,571 intron retention events. Critical cell cycle and metabolic regulators such as CDK4, TYMS, and EZH2 experience mis-splicing, leading to reduced protein levels and functional impairment [1] [2].
Cellular Consequences: The cumulative effect of splicing disruption is cell cycle arrest and metabolic perturbation, ultimately triggering apoptosis. Sensitive cancer models demonstrate significant growth inhibition and cell death both in vitro and in vivo, with complete tumor regression observed in xenograft models of neuroblastoma and T-ALL [1] [2].
The following diagram illustrates the core mechanism of this compound-induced degradation of RBM39 via DCAF15:
Core Mechanism of this compound-Induced RBM39 Degradation via DCAF15
The structural basis of DCAF15-indisulam-RBM39 interactions has been elucidated through cryo-electron microscopy and crystallographic studies, providing atomic-level insights into the molecular glue mechanism. DCAF15 adopts a novel architecture consisting of two predominantly β-sheet containing domains—an N-terminal domain (NTD, residues 30-264) and a C-terminal domain (CTD, residues 383-600)—stabilized by interaction with DDA1, which enhances complex stability. The structural organization creates a binding interface that accommodates this compound and facilitates recruitment of RBM39's second RNA recognition motif (RRM2) domain [3].
Key structural features of this interaction include:
Ligand Binding Pocket: this compound occupies a shallow, solvent-exposed pocket at the interface between DCAF15 and RBM39(^\text{RRM2}), with the sulfonamide group forming hydrogen bonds with Ala234 and Phe235 of DCAF15. The dichloroindole moiety of this compound inserts into a hydrophobic cleft, while the sulfonamide linker bridges these interactions. Despite the relatively low affinity of this compound for DCAF15 alone (K(_D)app ~3.8 μM), the compound significantly enhances the DCAF15-RBM39 interaction (K(_D)app ~2.0 μM) [3] [6].
Protein-Protein Interface: Extensive complementary surfaces between DCAF15 and RBM39(^\text{RRM2}) stabilize the ternary complex, with an α-helix of DCAF15 packing against RBM39. Critical contact points include Gly268 of RBM39, which packs against a DCAF15 helix and cannot accommodate side-chain-bearing residues. Mutation of Met265 to leucine in RBM39 abrogates binding, confirming its importance at the interface [3].
Resistance Mutations: Structural analyses explain clinical resistance mechanisms, as mutations in key residues (e.g., Q232 and D475 in DCAF15; G268 and M265 in RBM39) disrupt substrate recruitment and impair drug efficacy without compromising basal ligase function. These findings highlight the precise geometric constraints required for productive complex formation [3] [5].
The structural insights from the DCAF15-indisulam-RBM39 complex have broader implications for molecular glue development, demonstrating how small molecules can neo-functionalize E3 ligases to target otherwise undruggable proteins. The structure reveals that extensive protein-protein contacts mitigate the requirement for high-affinity ligand binding, expanding the potential for designing degraders targeting shallow interaction surfaces [3].
The primary consequence of this compound-mediated recruitment of RBM39 to DCAF15 is the rapid depletion of RBM39 protein levels, which occurs within hours of treatment and persists in a dose-dependent manner. In high-risk neuroblastoma models, RBM39 abundance decreased approximately 9-fold after 6 hours of treatment (5 μM this compound), with minimal effects on other proteins detected by global proteomics. This specificity highlights the precision of the molecular glue mechanism and distinguishes it from promiscuous inhibitors [1].
The loss of RBM39 function results in widespread splicing defects, primarily characterized by:
These mis-splicing events disproportionately affect genes involved in cell cycle regulation and metabolic pathways, with 62% of downregulated proteins corresponding to mis-spliced transcripts. Particularly vulnerable targets include CDK4 (exon skipping of exons 2-4), EZH2 (exon skipping and intron retention), and TRIM27 (skipping of exons 6-7), all critical for cancer cell proliferation and survival. The preferential intron retention observed (75% of mis-spliced, downregulated transcripts) frequently introduces premature termination codons, subjecting transcripts to nonsense-mediated decay and further reducing functional protein expression [1] [2].
Beyond splicing disruption, this compound treatment induces profound metabolic perturbations and cell cycle arrest:
Metabolic Dysregulation: Integrative multi-omics analyses in neuroblastoma models reveal that this compound disrupts one-carbon metabolism, lipid pathways, and mitochondrial function. Isotopic tracer experiments with (^{13})C-glucose and (^{13})C-glutamine demonstrate altered metabolic flux, with particular impact on serine, glycine, and one-carbon metabolism, potentially creating metabolic vulnerabilities that enhance the compound's anti-tumor efficacy [1].
Cell Cycle Arrest: Consistent with its original identification as a cell cycle inhibitor, this compound causes significant downregulation of cyclins (cyclin A, cyclin B) and cyclin-dependent kinases (CDK2, CDC2) through p21/p53-dependent mechanisms. The loss of CDK4 protein, resulting from mis-splicing, represents a particularly important mechanism for G1 cell cycle arrest in sensitive malignancies [1] [2].
The following pathway diagram summarizes the downstream effects of this compound-mediated RBM39 degradation:
Downstream Effects of RBM39 Degradation on Key Cellular Processes
The therapeutic potential of this compound has been demonstrated across multiple cancer types, with particular efficacy in hematological malignancies and solid tumors exhibiting specific molecular features. The compound's effectiveness strongly correlates with DCAF15 expression levels, providing a potential biomarker for patient stratification. The following table summarizes key preclinical findings across different cancer models:
Table 1: Therapeutic Efficacy of this compound Across Preclinical Cancer Models
| Cancer Type | Model System | Key Findings | DCAF15 Dependency | Reference |
|---|---|---|---|---|
| High-Risk Neuroblastoma | IMR-32, KELLY cell lines; Th-MYCN transgenic mice | Complete tumor regression without relapse; RBM39 loss, splicing errors, metabolic changes confirmed in vivo | Absolute requirement demonstrated | [1] |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, MOLT-4 cell lines; xenograft models | Attenuated cell proliferation, promoted apoptosis, interfered with cell cycle; tumor remission in vivo | Essential for RBM39 degradation and apoptosis induction | [2] [7] |
| Colorectal Cancer | HCT116 cell line | RBM39 degradation via DCAF15; IC~50~ values established for compound screening | Required for degradation activity | [6] |
| KRAS-Mutant Cancers | Cancer stem cell models | Inhibition of cancer stem cells through control of KRAS4A splicing | Pathway-mediated effect on splicing | [8] |
| Lymphoma | SU-DHL-4 cell line | DCAF15 utilized for PROTAC-mediated BRD4 degradation | Essential for degradation efficiency | [4] |
Promising clinical applications have emerged from these preclinical studies:
Neuroblastoma: Neuroblastoma cell lines demonstrate exceptional sensitivity to this compound compared to other lineages in large-scale drug sensitivity screens. In both xenograft and transgenic (Th-MYCN) models, this compound treatment resulted in complete tumor regression without relapse, suggesting potential for curative intent therapy in this high-risk pediatric malignancy [1].
T-Cell Acute Lymphoblastic Leukemia: this compound demonstrates significant antineoplastic effects in T-ALL models, effectively attenuating cell proliferation, promoting apoptosis, and interfering with cell cycle progression. The downregulation of RBM39 via shRNA recapitulates these effects, confirming RBM39 as a critical dependency and therapeutic target in T-ALL [2] [7].
KRAS-Mutant Cancers: The DCAF15/RBM39 pathway controls splicing of the minor KRAS4A isoform, which is enriched in cancer stem-like cells and responds to hypoxia. Inhibition of this pathway through this compound selectively targets KRAS4A splicing and inhibits cancer stem cells, suggesting a novel approach to addressing KRAS-driven malignancies, particularly those dependent on the KRAS4A isoform [8].
Cell Viability and Proliferation Assays:
Western Blot Analysis for RBM39 Degradation:
RNA Splicing Analysis:
Proteomic and Metabolomic Profiling:
Table 2: Key Experimental Approaches for Studying DCAF15-Indisulam Mechanism
| Method | Key Parameters | Applications | Considerations |
|---|---|---|---|
| TR-FRET Binding Assays | 50 μM compound concentration; KD~app~ measurements | Quantifying DCAF15-RBM39 interactions in presence of sulfonamides | Requires recombinant DDB1-DCAF15 and RBM39RRM2 proteins |
| siRNA/shRNA Knockdown | Lentiviral transduction; puromycin selection | Validating RBM39 as critical target; recapitulating this compound phenotype | Confirm knockdown efficiency by Western blot |
| Xenograft Studies | 100 mg/kg body weight daily, i.p. administration; tumor volume measurement | Evaluating in vivo efficacy and therapeutic potential | Monitor for weight loss as toxicity indicator |
| Flow Cytometry for Apoptosis | Annexin V/PI staining; 24-48h treatment | Quantifying apoptotic cell death | Include controls for basal apoptosis levels |
| Cryo-EM and Crystallography | DDB1ΔB-DCAF15-DDA1-RBM39RRM2 complex with E7820 | Structural characterization of ternary complex | Requires specialized equipment and expertise |
The characterization of DCAF15's role in this compound efficacy has opened several promising avenues for therapeutic development and clinical application:
Biomarker Development: DCAF15 expression levels consistently correlate with cellular sensitivity to this compound across cancer types, suggesting its potential use as a predictive biomarker for patient selection. Additional biomarkers may include splicing signatures or specific genetic alterations that create dependencies on RBM39 function. The identification of KRAS4A as a key downstream effector further expands the biomarker landscape for this therapeutic approach [1] [8] [5].
PROTAC Development: The DCAF15 ligase can be harnessed for targeted protein degradation beyond RBM39. Proof-of-concept studies have demonstrated that DCAF15-recruiting PROTACs can effectively degrade other targets such as BRD4, albeit with micromolar potencies. Ongoing efforts focus on developing DCAF15 ligands with improved affinity and specificity to enhance the utility of this ligase in the PROTAC toolbox [4] [6].
Combination Strategies: Rational combination approaches may enhance the efficacy of this compound and overcome potential resistance mechanisms. Based on the observed effects on cell cycle and metabolism, combinations with CDK4/6 inhibitors or metabolic modulators represent particularly promising strategies worthy of investigation in preclinical models [1] [2].
Structural Optimization: Structure-based drug design, leveraging the detailed structural information now available for the DCAF15-indisulam-RBM39 complex, may yield next-generation molecular glues with improved potency, selectivity, and pharmaceutical properties. Hybrid approaches combining features of different aryl sulfonamides (e.g., E7820 and tasisulam) have demonstrated potential for optimizing interactions within the DCAF15 binding pocket [3] [6].
Indisulam functions as a molecular glue that selectively degrades the RNA splicing factor RBM39 (RNA-binding motif protein 39). It promotes an interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and proteasomal degradation [1] [2] [3]. The loss of RBM39 causes widespread aberrant RNA splicing (such as exon skipping and intron retention) and altered gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells [2] [3].
The following diagram illustrates this primary mechanism and its downstream consequences:
Key downstream effects of RBM39 degradation include mis-splicing and reduced expression of critical proteins involved in the cell cycle (e.g., CDK4) and metabolism (e.g., Thymidylate Synthase, TYMS) [2]. This dual targeting contributes to its potent anti-cancer effects, observed in preclinical models of neuroblastoma, cervical cancer, and head and neck squamous cell carcinoma [2] [3] [4].
A key resistance mechanism involves methylation of RBM39 at arginine 92 by PRMT6, which stabilizes the protein and inhibits its this compound-induced degradation [1]. Combining this compound with PRMT6 inhibitors (e.g., MS023) can overcome this resistance [1].
This compound exhibits non-linear pharmacokinetics due to saturable binding and clearance [5]. The table below summarizes its key PK parameters, largely defined in cancer patients.
| Parameter | Summary Findings & Quantitative Data |
|---|---|
| Administration | Intravenous infusion (typically over 1 hour) [6] [7]. |
| Distribution & Protein Binding | Extensive, saturable binding to plasma proteins and erythrocytes [8] [5].
A semi-physiological model has been developed to describe its complex disposition, which includes saturable binding in plasma and erythrocytes [5]. The following diagram visualizes this PK model structure:
For researchers, here are summaries of common methodologies used to study this compound.
1. In Vitro Cell Viability and Mechanism Assay
2. In Vivo Efficacy Study
RNA-binding motif protein 39 (RBM39) has emerged as a critical regulator of RNA splicing and a promising therapeutic target in oncology. This SR-rich RNA-binding protein functions as both a splicing regulator and transcriptional coactivator, influencing key cellular processes through multiple mechanisms. RBM39 demonstrates oncogenic properties across various cancer types, including colorectal cancer, hepatocellular carcinoma, and hematological malignancies. Recent advances have revealed that RBM39 can be selectively targeted for degradation using molecular glue compounds such as indisulam, which recruits the DCAF15 E3 ubiquitin ligase complex. This comprehensive review integrates current structural, functional, and translational research on RBM39, providing researchers with both foundational knowledge and experimental approaches for investigating this multifaceted cancer target. The following sections detail RBM39's molecular architecture, splicing mechanisms, cancer-related functions, therapeutic targeting strategies, and essential methodological considerations for preclinical research.
RBM39, also known as CAPERα or HCC1, is a serine/arginine-rich protein that belongs to the U2AF homology family of RNA-binding proteins. Its structural organization comprises several functionally specialized domains that work in concert to regulate RNA metabolism [1] [2]:
N-terminal RS domain: This domain rich in arginine-serine dipeptides facilitates protein-protein interactions and recruits core spliceosomal components. The RS domain is critical for RBM39's localization to nuclear speckles and its interaction with other splicing factors [2].
RNA recognition motifs (RRMs): RBM39 contains three RRM domains with distinct functions:
Structural studies have revealed that RBM39 exhibits significant sequence similarity with the essential splicing factor U2AF65, particularly in their UHM domains, yet these proteins display distinct RNA-binding specificities and functional roles in splicing regulation [3] [1]. RBM39 exists as multiple splice variants, including HCC1.3 and HCC1.4 isoforms, which differ by a six-amino acid deletion in the third RRM domain that potentially affects splicing activity [1].
RBM39 employs a negative feedback loop to autoregulate its expression levels through alternative splicing. The protein promotes inclusion of a poison exon (exon 2b) in its own pre-mRNA, generating an unproductive isoform with a premature termination codon that is degraded by nonsense-mediated decay (NMD) [2]. This autoregulatory mechanism operates in human tumor samples, with highest poison exon inclusion efficiency observed in acute myeloid leukemia, where RBM39 expression is particularly elevated [2]. All four RBM39 domains (RS, RRM1, RRM2, and RRM3) contribute to this autoregulation, with RRM1 playing the most critical role [2].
RBM39 functions as a spliceosomal component present in early spliceosomal complexes (A, B, and E) and regulates both constitutive and alternative splicing through multiple mechanisms [2]. Genome-wide analyses have identified hundreds of RBM39-dependent splicing events, with the majority being cassette exon inclusions or skipping events [3].
Table 1: RBM39-Dependent Splicing Events and Functional Consequences
| Splicing Event Type | Frequency | Representative Genes | Functional Outcome |
|---|---|---|---|
| Cassette exons | Majority of events | RFX1, RBM39 (autoregulation) | Altered protein function, NMD targeting |
| Intron retention | ~20% of events | MBD1, TPP1, PAPOLA | Decreased gene expression |
| Alternative 5'/3' splice sites | Less frequent | Various | Isoform switching |
The molecular mechanisms underlying RBM39's splicing specificity have been elucidated through structural studies of its RNA-binding domains:
RRM1 recognizes stem-loop structures in RNA targets, with its solution structure revealing a canonical RRM fold with additional structural elements that confer specificity for structured RNA elements [2]
RRM2 binds specifically to single-stranded N(G/U)NUUUG sequences through a combination of base-specific contacts and shape recognition [2]
RBM39 binding sites are predominantly located in proximity to 5' and 3' splice sites, consistent with its role in splice site selection [3]. CLIP-Seq analysis demonstrates that RBM39 binds predominantly near splicing sites, influencing both alternative and constitutive splicing decisions [3]. The protein collaborates with various splicing factors, including SRSF2, SC35, U2AF65, and SF3B155, potentially through its RRM3/UHM domain [1].
The following diagram illustrates the molecular network through which RBM39 regulates alternative splicing and its functional consequences in cancer cells:
RBM39 Splicing Regulation Network: This diagram illustrates how RBM39's structural domains interact with splicing factors to regulate specific targets, ultimately driving oncogenic outcomes through altered splicing of key genes.
RBM39 exhibits oncogenic properties across diverse cancer types, functioning through both splicing-dependent and splicing-independent mechanisms. Its expression is upregulated in multiple cancers, including colorectal, hepatocellular, breast, and lung carcinomas [1] [4] [5].
Table 2: RBM39 Oncogenic Functions Across Cancer Types
| Cancer Type | Expression Pattern | Key Mechanisms | Functional Consequences |
|---|---|---|---|
| Colorectal Cancer | Overexpressed in tumor tissues vs. normal [4] | Activates NF-κB pathway; regulates apoptosis (↓Bax, ↑Bcl-2) [4] | Enhanced proliferation, migration, invasion; apoptosis inhibition |
| Hepatocellular Carcinoma | Overexpressed with prognostic value [5] | Regulates RFX1 alternative splicing (exon 2 skipping) [5] | Activates integrin/FAK/PI3K/AKT pathway; enhanced malignant capabilities |
| Acute Myeloid Leukemia | Essential for cancer cell survival [2] | Splicing of HOXA9 targets; sustains RBP network [2] | Maintains leukemia cell survival; regulates homeobox transcription factors |
| Breast Cancer | Upregulated in ER-positive cells [1] | Transcriptional coactivation of ERα/ERβ and AP-1 [1] | Hormone-dependent proliferation; cancer cell survival |
| Non-Small Cell Lung Cancer | Associated with this compound resistance [6] | PRMT6-mediated methylation at R92 stabilizes RBM39 [6] | Chemoresistance; enhanced CSC properties and EMT |
NF-κB pathway activation: In colorectal cancer, RBM39 activates the NF-κB signaling pathway, which drives malignant behaviors including proliferation, migration, and invasion [4]. Knockdown experiments demonstrate that RBM39 depletion suppresses tumor formation in mouse xenograft models [4].
Integrin signaling regulation: In hepatocellular carcinoma, RBM39 promotes exon 2 skipping in the RFX1 transcription factor, generating a truncated protein that loses transcriptional repression capacity for oncogenic collagen genes [5]. This leads to activation of the FAK/PI3K/AKT signaling pathway, enhancing tumor growth and metastasis [5].
DNA damage response modulation: Recent evidence indicates that RBM39 contributes to MGMT maintenance in response to temozolomide-induced DNA damage [7]. Pharmacological or genetic depletion of RBM39 reduces MGMT protein levels and sensitizes cancer cells to alkylating agents [7].
Transcriptional coactivation: Beyond splicing regulation, RBM39 functions as a coactivator for multiple transcription factors including AP-1, estrogen receptors (ERα/ERβ), progesterone receptor, and NF-κB [1] [4]. This activity enhances the expression of genes involved in cell proliferation and survival.
The identification of RBM39 as a promising cancer target has stimulated development of several therapeutic strategies, most notably targeted protein degradation using molecular glue compounds.
Aryl sulfonamides (including this compound, E7820, and tasisulam) function as molecular glues that promote interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and proteasomal degradation [8] [6]:
Molecular mechanism: this compound binds between RBM39's RRM2 domain and DCAF15, creating a complementary interface that enables targeted ubiquitination [6]
Cellular consequences: RBM39 degradation causes widespread splicing alterations, including aberrant cassette exon inclusion and intron retention events, ultimately inhibiting cell cycle progression and inducing apoptosis in cancer cells [8]
Therapeutic limitations: Clinical efficacy of sulfonamides is limited by variable DCAF15 expression across tumors and emerging resistance mechanisms [8] [6]
Several resistance mechanisms limit the clinical efficacy of RBM39-targeted therapies:
PRMT6-mediated methylation: Methylation of RBM39 at arginine 92 by PRMT6 inhibits this compound-induced ubiquitination and proteasomal degradation, increasing RBM39 protein stability and promoting resistance [6]. Inhibition of PRMT6 with MS023 enhances this compound sensitivity in NSCLC models [6].
DCAF15 expression dependence: Sulfonamide efficacy correlates with DCAF15 expression levels, with low DCAF15 expression associated with reduced sensitivity [2]. This limitation has stimulated interest in DCAF15-independent targeting strategies.
Combination with MGMT inhibition: Co-targeting RBM39 (using this compound) and MGMT (with O6-benzylguanine) synergistically enhances MGMT depletion and sensitizes cancer cells to temozolomide [7]. This combination represents a promising strategy for tumors with high MGMT-mediated chemoresistance.
Exploitation of autoregulatory mechanism: The discovery of RBM39 poison exon inclusion suggests potential gene therapy approaches to manipulate this autoregulatory circuit for DCAF15-independent RBM39 suppression [2].
Immunotherapy combinations: RBM39 degradation generates neoantigens through altered splicing and augments checkpoint immunotherapy, suggesting potential for combination approaches [2].
The following diagram illustrates the therapeutic targeting mechanism and resistance pathways of RBM39-directed compounds:
RBM39 Therapeutic Targeting and Resistance Mechanisms: This diagram illustrates the molecular glue mechanism of this compound-mediated RBM39 degradation, resistance pathways, and promising combination strategies to overcome therapeutic limitations.
The study of RBM39 function and therapeutic potential employs diverse experimental approaches spanning molecular biology, functional genomics, and preclinical modeling.
Table 3: Experimental Methods for Studying RBM39 Function
| Method Category | Specific Techniques | Key Applications | Technical Considerations |
|---|---|---|---|
| Functional Genomics | RNA-Seq, CLIP-Seq, RIP-Seq [3] [5] | Genome-wide identification of RBM39-dependent splicing events and binding sites | CLIP-Seq reveals binding mainly near 5'/3' splice sites [3] |
| Proteomic Analysis | LC-MS/MS, co-immunoprecipitation [9] [10] | Identification of RBM39-interacting proteins and complexes | Identified interactions with YTHDC1, DDX5, U2AF65, SF3B155 [9] [10] |
| Functional Validation | siRNA/shRNA knockdown, CRISPR/Cas9, overexpression [4] [6] | Assessment of RBM39 loss/gain-of-function in cancer phenotypes | RBM39 knockdown inhibits proliferation, migration, invasion in CRC [4] |
| Structural Biology | NMR solution structures, X-ray crystallography [2] | Determination of RRM-RNA interactions and molecular recognition | RRM1 recognizes stem loops; RRM2 binds N(G/U)NUUUG motifs [2] |
| Preclinical Modeling | Xenograft models, patient-derived cells [4] [9] | Evaluation of therapeutic efficacy and mechanism of action | RBM39 knockdown suppresses tumor formation in nude mice [4] |
CLIP-Seq for RBM39-RNA interactions: Cells are UV-crosslinked, lysed, and RBM39-RNA complexes immunoprecipitated with specific antibodies. After rigorous washing, RNA is isolated, converted to cDNA, and sequenced. Bioinformatic analysis identifies binding peaks, revealing predominant proximity to splicing sites [3].
Alternative splicing analysis: RNA is extracted from control and RBM39-depleted cells, followed by RNA-Seq library preparation and sequencing. Splicing changes are quantified using tools like DEXSeq, identifying cassette exon events, intron retention, and alternative splice site usage [3] [2].
This compound sensitivity assays: Cancer cells are treated with increasing this compound concentrations, followed by MTT assays to assess viability. RBM39 protein levels are monitored by western blotting, and correlation between RBM39 expression and this compound sensitivity is analyzed [6].
RBM39 has emerged as a multifunctional regulator of RNA splicing with significant roles in cancer pathogenesis and treatment response. Its position at the intersection of splicing regulation, transcriptional coactivation, and DNA damage response makes it a compelling therapeutic target. Future research directions should focus on:
The rediscovery of indisulam's true mechanism represents a pivotal shift in understanding its activity. The diagram below illustrates the current model of how this compound functions as a molecular glue.
This compound acts as a molecular glue, promoting RBM39 degradation via the CRL4-DCAF15 E3 ligase, leading to mis-splicing and cell death.
The critical consequence of RBM39 degradation is widespread mis-splicing of pre-mRNA. This includes intron retention and exon skipping in genes critical for cell survival, such as those involved in the cell cycle (e.g., CDK4) and one-carbon metabolism (e.g., TYMS) [1]. The loss of properly spliced transcripts disrupts the production of key proteins, ultimately triggering cell death in sensitive cancers [2] [1] [3].
For researchers aiming to validate the anti-cancer effects of this compound, the following provides a detailed methodology based on protocols from recent publications [2] [3].
Cell Viability and Proliferation Assay (CCK-8)
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Western Blot Analysis
A key factor for the clinical success of targeted therapies like this compound is identifying which patients will respond.
| Factor | Role in this compound Response | Experimental Evidence |
|---|---|---|
| DCAF15 | Essential biomarker. The presence of DCAF15 is absolutely required for this compound to induce RBM39 degradation [2] [1] [4]. | DCAF15 knockout cells are completely resistant to this compound and do not exhibit RBM39 degradation or mis-splicing [2] [4]. |
| RBM39 Mutations | Resistance mechanism. Mutations in RBM39 can prevent its interaction with the DCAF15-indisulam complex, leading to resistance [5]. | Point mutations in RBM39 were identified in this compound-resistant colon cancer cells [5]. |
| CAND1 Loss | Resistance mechanism. Loss of CAND1, a regulator of cullin-RING ligase complexes, confers resistance to this compound and other degraders [5]. | A CRISPR resistance screen identified CAND1 loss as a key mechanism of resistance [5]. |
| SRPK1 Inhibition | Synthetic lethal combination. Loss or inhibition of the splicing kinase SRPK1 synergizes with this compound to enhance cell death [5]. | A dropout CRISPR screen identified SRPK1 loss as synthetic lethal with this compound; its inhibition with SPHINX31 enhanced efficacy [5]. |
The future clinical development of this compound is likely to be biomarker-driven. Patient stratification based on DCAF15 expression levels is a promising strategy to enrich for responders in clinical trials [6] [2] [1]. Furthermore, its efficacy in specific genetic subtypes of cancer, such as those with splicing factor mutations, warrants exploration [6].
Research also supports investigating this compound in combination therapies. Rational combinations, such as with SRPK1 inhibitors or BCL-xL inhibitors (particularly in the context of acquired resistance), present viable paths to enhance and prolong its anti-tumor activity [5].
Indisulam (E7070) is a pioneering molecular glue degrader that targets the splicing factor RBM39 for proteasomal degradation, inducing widespread splicing defects and apoptosis in cancer cells [1]. Its efficacy spans diverse malignancies, making it a compelling candidate for mechanistic and therapeutic studies.
This compound exerts its effect by forming a ternary complex between RBM39 and the DCAF15 E3 ubiquitin ligase adapter protein. This recruits RBM39 to the CUL4-DDB1 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The loss of RBM39, a key component of the spliceosome, results in pervasive errors in pre-mRNA splicing (e.g., exon skipping, intron retention), ultimately triggering cell cycle arrest and apoptosis [2] [3] [1]. The following diagram illustrates this targeted degradation pathway.
The following table summarizes standardized methodologies for assessing cell viability and proliferation in response to this compound treatment, as employed in recent peer-reviewed studies.
Table 1: Summary of In Vitro Cell Viability and Proliferation Assays with this compound
| Assay Type | Cell Seeding Density | This compound Treatment | Incubation Time | Detection Method | Key Findings / Notes | Reference |
|---|---|---|---|---|---|---|
| CCK-8 Assay | (1 \times 10^4) cells/well (96-well plate) | Serial dilution in culture medium | 72 hours | Absorbance at 450 nm | Used for IC₅₀ determination in AMKL and T-ALL cell lines. | [2] [3] |
| Resazurin (Alamar Blue) Assay | (2 \times 10^3) cells/well (96-well plate) | 2 - 256 µM under hypoxia | 24, 48, 72 hours | Fluorescence (Ex/Em: 540/590 nm) | Used in pediatric high-grade glioma; IC₅₀ calculated with CalcuSyn. | [6] |
| MTS Assay | 3000 cells/well (96-well plate) | Various concentrations | 24, 48, 72 hours | Absorbance at 490 nm | Applied in cervical cancer; cell survival normalized to control. | [7] |
| Long-Term Proliferation (CCK-8) | 2000 cells/well (96-well plate) | Fixed concentration | Measure on Days 2, 4, 6, 8 | Absorbance at 450 nm | T-ALL study; medium refreshed periodically. | [3] |
| Clonogenic Survival Assay | 500 cells/dish (6-well plate) | 2 - 256 µM for 48 hours | ~9-11 days (until colonies form) | Methanol fixation, Giemsa staining | Assesses long-term proliferative capacity; colonies of ≥50 cells counted. | [6] |
| Soft Agar Colony Formation | (1 \times 10^4) cells/well (6-well plate) | Continuous drug in agar medium | 2-3 weeks | Fixed with 4% PFA, Giemsa stained | Measures anchorage-independent growth, a hallmark of transformation. | [2] |
A key downstream effect of this compound is the induction of apoptosis. This can be quantified using Annexin V/propidium iodide (PI) staining.
The table below summarizes the specific this compound dosing schedules and outcomes reported in recent preclinical studies.
| Tumor Model | Dosing Schedule | Reported Outcome | Citation |
|---|
| Transgenic MYCN/ALKF1178L mouse model | Regular Schedule: 25 mg/kg, 5 days on, 2 days off for two weeks. Suboptimal Schedule: 25 mg/kg, once weekly for 3 weeks. | Durable complete responses with regular schedule; variable responses and acquired resistance with suboptimal schedule. [1] | | | c-MYC-driven murine & human xenograft models (in NK-competent mice) | Not fully specified, but resulted in complete tumor eradication. | Complete eradication of implanted tumors. [1] | | | Immunocompetent MYCN syngeneic models | Combined with anti-GD2 mAb. | Durable, complete responses. [1] | | | Head and Neck Cancer (HNSCC) in vivo model | Details not fully specified in the abstract. | Reduction in tumor volume. [2] | |
A key finding from the neuroblastoma research is that the dosing schedule is critical for achieving durable responses and preventing resistance. The "5 days on, 2 days off" regimen was more effective than a once-weekly schedule. [1]
The workflow for creating PDX models, a gold standard for preclinical research, involves several key stages. [3] [4] [5]
Key Considerations for PDX Models:
Once xenograft models are established, you can proceed with this compound efficacy studies. The diagram below outlines a typical treatment workflow.
Key Parameters for Efficacy:
Recent studies highlight several critical aspects of this compound's mechanism and resistance:
To successfully detect RBM39 degradation, you must first establish the appropriate treatment conditions for your model system. The table below summarizes effective parameters from recent studies.
| Cell Line / Model | This compound Concentration | Treatment Duration | Key Observed Effect | Citation |
|---|---|---|---|---|
| AMKL cell lines (e.g., CMK, MEG01) | Varies by experiment (e.g., 1 μM) | 72 hours (viability assay) | Induction of cell cycle arrest and apoptosis [1] | |
| AMKL Mouse Model | 25 mg/kg | 5 days on, 2 days off for two weeks | Reduced leukemic burden, prolonged survival [1] | |
| Neuroblastoma Mouse Model (MYCN/ALKF1178L) | 25 mg/kg | Various schedules (e.g., once weekly) | Downregulation of RBM39 protein in responsive tumors [2] |
The following workflow diagram outlines the key stages of the experiment, from cell treatment to data analysis.
A robust quantitative fluorescent western blot (QFWB) protocol is recommended for its superior linearity and accuracy in quantifying protein levels [3].
Including the correct controls is essential for validating your results and ensuring the observed degradation is specific [4].
| Control Type | Purpose | Recommended Material |
|---|---|---|
| Positive Control | Verifies protocol and antibody work. Confirms any negative result is true. | Lysate from a cell line known to express RBM39 (e.g., DMSO-treated cells) [4]. |
| Negative Control | Checks for non-specific antibody binding. | Lysate from a DCAF15 knockout cell line, which rescues RBM39 from degradation [1]. |
| Loading Control | Normalizes for protein loading and transfer efficiency. | Antibody against a constitutively expressed housekeeping protein (e.g., Actin, GAPDH, Tubulin). Must have a different molecular weight than RBM39 [4]. |
| No Primary Control | Detects non-specific signal from the secondary antibody. | Secondary antibody alone [4]. |
The diagram below illustrates the core molecular mechanism that your western blot data will reflect.
This technique is pivotal for investigating this compound's mechanism of action across cancers. Recent studies highlight its relevance:
This compound functions as a "molecular glue" that brings together the splicing factor RBM39 and the E3 ubiquitin ligase receptor DCAF15 [1]. This connection marks RBM39 for destruction by the cell's proteasome system [2]. The loss of RBM39, a key component of the spliceosome, causes widespread errors in the processing of messenger RNA (pre-mRNA), a process known as mis-splicing [3].
The primary types of mis-splicing observed are exon skipping and intron retention [1]. These errors often introduce premature stop codons into the RNA transcript. The cell's quality control system, the Nonsense-Mediated Decay (NMD) pathway, then targets and destroys these faulty transcripts, leading to a significant reduction in essential proteins [4]. This cascade ultimately results in the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).
The diagram below illustrates this multi-step mechanism:
Diagram 1: Molecular mechanism of this compound-induced RBM39 degradation and its cellular effects.
Research has validated this compound's efficacy across several cancer types in laboratory models, with sensitivity often linked to the expression levels of DCAF15.
| Cancer Model | Key Cellular Phenotypes | Critical Downstream Effectors | DCAF15 Dependency | Reference |
|---|
| T-ALL (T-cell Acute Lymphoblastic Leukemia) | Attenuated proliferation, promoted apoptosis, cell cycle interference, tumor remission in vivo | THOC1 protein depletion | Required [3] | [3] | | AMKL (Acute Megakaryoblastic Leukemia) | Cell cycle arrest, apoptosis, reduced leukemic burden, prolonged survival in vivo | Mis-splicing of ZMYND8 | Required [2] | [2] | | High-Risk Neuroblastoma | Growth inhibition, apoptosis, complete tumor regression in vivo | Splicing errors in CDK4, TYMS; metabolic disruption | Required [1] | [1] |
A standard workflow to investigate this compound's mechanism and effects in a new cancer model involves the following steps, which are visualized in the diagram below.
Diagram 2: A proposed workflow for experimentally validating the action of this compound.
Detailed Protocols for Key Experiments:
Assessing Cell Viability and Proliferation (CCK-8 Assay)
Validating RBM39 Degradation and Splicing Errors
Confirming DCAF15 Dependency
Once RNA-seq data is generated, specialized tools are needed to interpret the splicing landscape.
The compelling preclinical data has established a strong foundation for considering RBM39 degradation as a viable therapeutic strategy.
The optimal concentration of any drug, including this compound, for in vitro studies is not a single universal value. It depends on your specific cell type, treatment duration, and desired biological effect. The standard approach involves conducting a dose-response curve experiment.
The following diagram outlines the key steps to establish an effective in vitro treatment protocol for this compound.
When planning your experiments, pay close attention to these critical parameters:
| Parameter | Consideration | Rationale |
|---|---|---|
| Solvent | Use DMSO for stock solutions. | Ensure final DMSO concentration is non-cytotoxic (typically ≤0.1%). |
| Treatment Duration | 24 to 72 hours. | Varies based on cell doubling time and mechanism of action (e.g., cytotoxicity vs. differentiation). |
| Biological Endpoints | Viability (MTT/WST-1), apoptosis, cell cycle, target degradation (RBM39). | Measure multiple endpoints to understand the full biological effect. |
To locate the precise data missing from the search results, I suggest you try the following:
Indisulam is an aryl sulfonamide anticancer agent that functions as a molecular glue, selectively targeting the RNA splicing factor RBM39 for degradation. Its mechanism involves the formation of a ternary complex between RBM39 and the E3 ubiquitin ligase receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39 [1]. The loss of this essential splicing factor results in widespread aberrant RNA splicing (exon skipping and intron retention) and disruption of key cellular processes, ultimately inducing cell death and tumor regression [1] [2]. The expression of DCAF15 is critical for this mechanism, as it is absolutely required for this compound to exert its cytotoxic effects [1] [2].
The following diagram illustrates the core mechanism of action of this compound.
Diagram 1: Molecular Mechanism of this compound. The efficacy of this compound is strictly dependent on the presence of the E3 ligase receptor DCAF15 [1] [2].
Recent studies have demonstrated the potent efficacy of this compound in multiple in vivo models of aggressive cancers, resulting in complete tumor regression.
Table 1: Summary of In Vivo Efficacy of this compound
| Cancer Model | Model Type | Treatment Regimen | Key Efficacy Findings | Validated Mechanism in Vivo | Citation |
|---|---|---|---|---|---|
| Neuroblastoma | Xenograft & Transgenic (Th-MYCN) | Not specified in detail | Complete tumour regression without relapse. | Confirmed RBM39 loss, RNA splicing changes, and metabolic alterations. | [1] |
| T-Cell Acute Lymphoblastic Leukaemia (T-ALL) | Xenograft | Not specified in detail | Significant antinoplastic effects and facilitated tumour remission. | Efficacy attributed to RBM39 degradation and mis-splicing. | [2] |
This section provides detailed methodologies for key experiments validating the activity and biological effects of this compound.
This protocol outlines the steps to confirm the on-target activity of this compound in vitro.
Table 2: Protocol for Validating RBM39 Degradation and Splicing Defects
| Step | Procedure | Key Parameters & Controls |
|---|
| 1. Cell Treatment | Treat sensitive cell lines (e.g., IMR-32, KELLY for neuroblastoma; Jurkat, MOLT4 for T-ALL) with this compound. | Dose Range: 5 - 20 µM. Time Course: 6 - 48 hours. Controls: Vehicle (DMSO). Inhibitor Control: Pre-treatment with proteasome inhibitor (e.g., Bortezomib) to rescue RBM39 degradation. | | 2. Western Blot Analysis | Confirm RBM39 protein degradation. | Lysis: RIPA buffer. Antibodies: Anti-RBM39. Loading Control: GAPDH or β-Actin. Expected Result: Dose- and time-dependent decrease in RBM39 protein. | | 3. RNA Extraction & cDNA Synthesis | Isolate total RNA and synthesize cDNA for splicing analysis. | RNA Kit: FastPure Cell/Tissue Total RNA Isolation Kit. Reverse Transcription: Use M-MLV reverse transcriptase with random primers. | | 4. Splicing Analysis (Endpoint PCR & Gel Electrophoresis) | Detect aberrant splicing events in known targets (e.g., EZH2, THOC1, TRIM27). | PCR Mix: 2x Taq Plus Master Mix. Primers: Design to flank alternatively spliced exons. Gel: 2% agarose. Expected Result: Appearance of shorter PCR products (exon skipping) or longer products (intron retention). |
This protocol describes a generalized procedure for assessing the anti-tumor efficacy of this compound in mouse xenograft models.
Table 3: Protocol for In Vivo Xenograft Efficacy Studies
| Step | Procedure | Key Parameters & Controls |
|---|---|---|
| 1. Animal Model & Tumor Inoculation | Use immunodeficient mice (e.g., NSG or nude mice). Subcutaneously inject tumor cells (e.g., 5x10^6 T-ALL or neuroblastoma cells). | Monitor until tumors are palpable (~100-150 mm³). |
| 2. Treatment Groups | Randomize mice into cohorts (n=5-10). | Treatment Group: this compound. Control Group: Vehicle solution. | | 3. Dosing & Administration | Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection. | Dosage: Based on prior studies (e.g., 500 mg/m² scaled for mice). Schedule: Daily or every few days, for a set number of cycles. | | 4. Tumor Monitoring & Endpoints | Measure tumor dimensions 2-3 times per week with calipers. | Tumor Volume: Calculate as (L x W²)/2. Endpoints: Defined tumor burden or specific study duration. | | 5. Post-study Analysis | At study endpoint, harvest tumors for further analysis. | Analyses: Western Blot (confirm RBM39 loss in vivo), RNA-seq (validate splicing errors), and metabolomic profiling. |
The workflow for the overall experimental process, from in vitro validation to in vivo assessment, is summarized below.
Diagram 2: Experimental Workflow for this compound. The workflow outlines the key phases for evaluating this compound, from initial in vitro screening to final in vivo analysis.
This compound (also known as E7070) is a synthetic sulfonamide investigated as an anti-cancer agent [1]. Its primary characterized mechanism of action is the selective degradation of the RNA splicing factor RBM39 (RNA Binding Motif Protein 39) [2] [1] [3]. By recruiting RBM39 to the DCAF15 E3 ubiquitin ligase complex, this compound promotes its ubiquitination and subsequent proteasomal degradation, leading to widespread mis-splicing of pre-mRNA and apoptosis in cancer cells [1] [3]. This mechanism is particularly attractive for targeting cancers with specific vulnerabilities, such as those with disrupted p53 function or those reliant on specific splicing variants for survival [1] [3].
The following diagram illustrates the molecular mechanism of this compound-induced RBM39 degradation.
Recent studies across various cancer types have consistently demonstrated that this compound treatment reduces cell viability and induces apoptosis. The table below summarizes quantitative findings from key studies.
Table 1: Summary of Anti-Cancer Effects of this compound In Vitro
| Cancer Type | Cell Lines Used | Key Apoptotic Findings | Proposed Molecular Mechanism | Citation |
|---|---|---|---|---|
| Cervical Cancer | HeLa (HPV18+), C33A (HPV-) | Dose-dependent apoptosis; ↑ Cleaved Caspase-3, ↑ Cytochrome C, ↑ Bax/Bcl-2 ratio | RBM39 degradation → Mis-splicing of p73 isoforms → ↑ Pro-apoptotic TAp73 | [1] |
| Pediatric High-Grade Glioma (pHGG) | SF188, KNS-42 | Dose-time-dependent viability reduction; ↑ Annexin V+ cells; ↑ BAX/BCL2 protein ratio | Carbonic anhydrase (CA9/CA12) inhibition; Imbalance of apoptotic proteins | [4] |
| Acute Megakaryoblastic Leukemia (AMKL) | CMK, MEG01, M07e | Induction of cell cycle arrest and apoptosis; Reduced colony formation in soft agar | RBM39 degradation → Mis-splicing of ZMYND8 transcript | [3] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HMS001, UDSCC2, SCC11b | Reduced cell viability in both HPV+ and HPV- lines | RBM39 degradation; Enrichment of interferon pathways | [2] |
This protocol integrates methodologies from multiple studies to provide a comprehensive workflow for evaluating apoptosis.
Table 2: Master Protocol for Apoptosis Assessment
| Protocol Step | Details & Specifications | Notes for Researchers |
|---|
| 1. Cell Culture & Treatment | Cell Lines: HeLa, C33A, SF188, KNS-42, various AMKL lines [1] [3] [4]. This compound Preparation: Dissolve in DMSO to 20-100 mM stock; store at -20°C [1] [4]. Treatment Range: 1-256 µM for 24-72 hours [1] [4]. Include DMSO vehicle control. | AMKL and other suspension cells require specific culture conditions [3]. Dose and time are cell line-dependent. | | 2. Viability Assessment (Proliferation) | MTS/CCK-8 Assay: Seed 1x10³ - 3x10³ cells/well in 96-well plate. Treat, then add reagent and incubate 1-4 hours. Measure absorbance at 450/570 nm [1] [3] [4]. Clonogenic Assay: Seed 500-1000 cells/dish. Treat for 48 hours, then replace with drug-free medium for 9-14 days. Fix, stain with Giemsa/crystal violet, and count colonies [1] [4]. | Clonogenic assay measures long-term survival and proliferative capacity post-treatment. | | 3. Apoptosis Detection (Flow Cytometry) | Annexin V/Propidium Iodide (PI) Staining: Harvest 4x10⁴ - 1x10⁵ cells. Wash with PBS. Resuspend in binding buffer with Annexin V-FITC and PI. Incubate 15 min in dark. Analyze by flow cytometry within 1 hour [1] [4]. Gating: Annexin V+/PI- (early apoptotic); Annexin V+/PI+ (late apoptotic/necrotic). | Use unstained and single-stained controls for compensation. Avoid extensive processing after staining. | | 4. Mechanistic Validation (Western Blot) | Targets: RBM39 degradation, Apoptotic markers (Cleaved Caspase-3, Bax, Bcl-2, Cytochrome C), p73 isoforms (TAp73, ΔNp73) [1]. Procedure: Lyse cells in RIPA buffer. Separate 20-40 µg protein by SDS-PAGE. Transfer to PVDF membrane. Block with 5% milk. Incubate with primary antibodies overnight at 4°C, then HRP-conjugated secondary for 1 hour at RT. Detect with ECL [2] [1]. | Confirm RBM39 degradation as proof of mechanism. β-Actin/GAPDH serve as loading controls. | | 5. Transcriptomic & Splicing Analysis | RNA-Sequencing: Extract total RNA (e.g., with TRIzol) from treated/control cells. Prepare library and perform paired-end sequencing (e.g., Illumina platforms) [1] [3]. Splicing Analysis: Use rMATS or ASprofile software to identify differential alternative splicing events (exon skipping, intron retention, etc.) [1] [3]. | This step is crucial for uncovering novel, cell-type-specific splicing targets downstream of RBM39 degradation. |
The following workflow diagram provides a visual guide to the experimental process.
Molecular glue degraders represent an emerging class of therapeutic agents that redirect cellular degradation machinery toward specific pathogenic proteins. Indisulam (also known as E7070) is a prototypical molecular glue compound that was initially developed as an anticancer agent but abandoned due to modest response rates in clinical trials despite favorable safety profiles [1]. The rediscovery of its molecular mechanism has revitalized interest in its therapeutic application. This compound functions by facilitating the interaction between the splicing factor RBM39 and the CRL4DCAF15 E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and proteasomal degradation [1]. This degradation results in widespread splicing perturbations and cytotoxicity in sensitive cancer cells.
The serine/arginine protein kinase 1 (SRPK1) plays a critical role in regulating both constitutive and alternative splicing through phosphorylation of SR-splicing factors [1]. SRPK1 is overexpressed in multiple cancer types, including gliomas, where it activates oncogenic signaling pathways such as Wnt/β-catenin and JAK-2/STAT-3 [2]. Recent functional genetic screens have identified SRPK1 inhibition as synthetically lethal with this compound-mediated RBM39 degradation, revealing a promising combination strategy for cancers that might otherwise display limited response to either agent alone [1]. This application note provides detailed protocols for implementing and evaluating this combination treatment approach in preclinical cancer models.
The synergistic interaction between this compound and SRPK1 inhibition arises from convergent targeting of the RNA splicing machinery. The diagram below illustrates the core mechanism of this combination therapy:
Figure 1. Mechanism of this compound and SRPK1 inhibitor combination therapy. This compound activates CRL4^DCAF15 E3 ubiquitin ligase to degrade RBM39, while SRPK1 inhibitor directly disrupts splicing fidelity. Convergent disruption of splicing machinery leads to synergistic cancer cell death.
At the molecular level, this compound promotes the ubiquitin-mediated degradation of RBM39, a splicing factor critical for early spliceosome assembly. This degradation leads to widespread splicing errors, particularly exon skipping events that compromise the function of essential genes [1]. Simultaneously, SRPK1 inhibition impairs the phosphorylation-dependent regulation of SR-splicing factors, further exacerbating splicing dysfunction through a distinct mechanism. The convergent disruption of complementary nodes in the splicing regulatory network creates an intolerable burden of splicing defects that exceeds cellular compensatory capacity, leading to synergistic induction of apoptosis [1].
Understanding resistance mechanisms is critical for optimizing combination therapy. Key resistance pathways include:
The combination approach may overcome or prevent the emergence of these resistance mechanisms by simultaneously targeting multiple vulnerabilities and increasing selective pressure against resistant clones.
The experimental workflow for identifying synergistic drug combinations involves sequential genetic and chemical screens:
Figure 2. Experimental workflow for identifying and validating SRPK1 inhibition as synergistic with this compound.
Purpose: To identify genes whose loss sensitizes cancer cells to this compound treatment.
Materials:
Procedure:
Validation: Primary hits should be validated using individual sgRNAs and multiple cell line models.
Purpose: To create isogenic SRPK1-deficient cells for combination studies.
Materials:
Procedure:
Purpose: To quantify synergistic effects of this compound and SRPK1 inhibitors.
Materials:
Procedure:
Purpose: To determine whether combination effects are additive, synergistic, or antagonistic.
Procedure:
Purpose: To quantify splicing errors resulting from combination treatment.
Materials:
Procedure:
Purpose: To identify and classify splicing defects.
Bioinformatic Pipeline:
Table 1: Synergy scores for this compound and SPHINX31 combination across cancer cell lines
| Cell Line | Origin | SRPK1 Expression | This compound IC50 (μM) | SPHINX31 IC50 (μM) | Bliss Synergy Score |
|---|---|---|---|---|---|
| A549 | Lung cancer | Moderate | 0.35 | 5.2 | >10 (Synergistic) |
| SUM159 | Breast cancer | High | >2.0 (Resistant) | 8.7 | >10 (Synergistic) |
| H2122 | Lung cancer | Moderate | 0.28 | 6.1 | 5-10 (Additive) |
| DLD1 | Colon cancer | Moderate | 0.15 | 4.8 | >10 (Synergistic) |
Data adapted from [1]
Table 2: Splicing error frequencies after 24-hour treatments in A549 cells
| Treatment Condition | Total Splicing Errors | Skipped Exons | Alternative 3' Sites | Alternative 5' Sites | Retained Introns |
|---|---|---|---|---|---|
| Vehicle control | 42 ± 8 | 12 ± 3 | 9 ± 2 | 11 ± 3 | 10 ± 2 |
| This compound (0.35 μM) | 187 ± 15 | 98 ± 12 | 32 ± 6 | 28 ± 5 | 29 ± 4 |
| SPHINX31 (5 μM) | 89 ± 11 | 28 ± 5 | 21 ± 4 | 19 ± 3 | 21 ± 4 |
| Combination | 415 ± 28 | 245 ± 18 | 65 ± 8 | 52 ± 7 | 53 ± 6 |
Data adapted from [1]. Values represent mean ± SD of splicing events detected per sample.
Table 3: Factors mediating resistance to this compound identified through CRISPR screens
| Gene | Protein Function | Effect on this compound Response | Proposed Mechanism |
|---|---|---|---|
| DCAF15 | Substrate receptor for CRL4 E3 ligase | Complete resistance when lost | Prevents RBM39 degradation |
| DDA1 | DDB1-binding protein in CRL4 complex | Resistance when lost | Impairs E3 ligase assembly/function |
| CAND1 | Cullin-associated exchange factor | Resistance when lost | Reduces CRL complex plasticity |
| RBM39 | Splicing factor (this compound target) | Resistance with mutations | Prevents molecular glue interaction |
Data compiled from [1]
The combination of this compound with SRPK1 inhibitors represents a promising approach for targeting splicing vulnerabilities in cancer. This strategy may be particularly effective in:
For clinical development, we recommend the following considerations:
Biomarker strategy:
Dosing schedule:
Combination with standard therapies:
The protocols outlined herein provide a framework for evaluating this promising combination therapy across diverse cancer models, with potential to revitalize abandoned compounds through rational combination strategies.
Understanding the mechanism is key to anticipating and managing toxicity. The cytotoxic effect of indisulam is primarily mediated through its action on RNA splicing, which subsequently impacts cell cycle and metabolism. The following diagram illustrates the pathway from drug administration to the onset of myelosuppression.
Crucially, the degradation of RBM39 and the resulting biological effects are strictly dependent on the presence of the E3 ubiquitin ligase receptor DCAF15 [1] [2]. Cell lines lacking DCAF15 expression are resistant to this compound, making DCAF15 a potential predictive biomarker for both efficacy and toxicity [1].
Several patient-specific factors significantly influence the risk and severity of this compound-induced myelosuppression. The table below summarizes key risk factors identified from population pharmacokinetic-pharmacodynamic analyses and clinical studies [3].
| Risk Factor | Impact on Risk | Clinical Evidence/Notes |
|---|---|---|
| Low Body Surface Area (BSA) | Increased | BSA significantly impacts this compound elimination. Patients with low BSA have higher drug exposure [3]. |
| Female Sex | Increased | Females have a clinically relevant increased risk of dose-limiting myelosuppression [3]. |
| Variant CYP2C Genotype | Increased | Polymorphisms in CYP2C enzymes reduce this compound clearance, increasing exposure and toxicity risk [3]. |
| Low Baseline Blood Counts | Increased | Low baseline neutrophil or thrombocyte counts are a significant risk factor for severe myelosuppression [3]. |
| Japanese Race | Increased | Population analysis showed race as a significant covariate for this compound elimination, with Japanese patients at higher risk [3]. |
| Concomitant Capecitabine | Increased | Capecitabine inhibits a metabolite that reduces this compound elimination, leading to increased exposure [3]. |
A proactive and structured monitoring plan is essential for the safe administration of this compound in a clinical or research setting. The following diagram outlines a recommended workflow from baseline assessment to dose management.
Key Management Strategies:
Q1: What is the recommended dose and schedule for this compound as a single agent? Based on phase I studies, an intravenous dose of 700 mg/m² administered as a 1-hour infusion every 3 weeks was recommended for single-agent development. However, significant interpatient variability in myelosuppression was observed, prompting the development of dose individualization strategies [3].
Q2: Are there any biomarkers that can predict response to this compound? Yes. The expression of DCAF15 is essential for this compound's mechanism of action. Cells lacking DCAF15 are resistant to the drug, as they cannot degrade RBM39 [1] [2]. Therefore, measuring DCAF15 levels could serve as a predictive biomarker for both efficacy and susceptibility to myelosuppression.
Q3: Has this compound been tested in combination with other chemotherapeutics? Yes. Preclinical and clinical studies have explored combinations:
The table below summarizes key strategies identified in recent oncology research for mitigating and managing treatment-associated hematologic toxicity [1] [2].
| Strategy | Clinical Application | Key Considerations |
|---|---|---|
| Growth Factor Support | Use of G-CSF (granulocyte colony-stimulating factor) to manage neutropenia [1]. | Standard for prophylaxis/treatment; timing is critical to avoid interaction with certain therapies. |
| Dose Modification | Protocol-defined dose delays, reductions, or interruptions upon occurrence of specific grade cytopenias [1]. | Allows blood count recovery; requires balancing efficacy preservation with toxicity management. |
| Transfusion Support | Use of packed red blood cells (for anemia) and platelets (for thrombocytopenia) [1]. | Employed for symptomatic anemia or to prevent bleeding from severe thrombocytopenia. |
| Stem Cell Boost | Infusion of previously collected autologous CD34+ stem cells for prolonged cytopenias [1]. | Considered a rescue strategy for severe, persistent hematotoxicity after cellular therapies. |
For a research setting, developing a mitigation strategy involves understanding the drug's mechanism and establishing robust experimental models. Below is a generalized workflow you can adapt for investigating indisulam.
While the exact mechanism of this compound's hematological toxicity is not detailed in the search results, it is crucial to hypothesize one for your experimental design. As a cytotoxic chemotherapeutic agent, its likely primary mechanism is myelosuppression—damage to the bone marrow's rapidly dividing progenitor cells, leading to reduced production of blood cells (anemia, neutropenia, thrombocytopenia).
This contrasts with the mechanism of hematotoxicity (ICAHT) associated with advanced immunotherapeutics like CAR T-cells, which involves a more complex immune-mediated process [1]. Establishing this distinction is a key first step in the workflow.
Your experimental monitoring protocol should include frequent complete blood counts (CBC) with differential. The EHA/EBMT grading system for ICAHT, which focuses on the depth and duration of neutropenia, can serve as a reference for standardizing the severity of cytopenias in your models, even if the underlying mechanism differs [1].
Based on general oncology principles, you can test the following strategies in your pre-clinical models, corresponding to the final steps of the workflow:
Indisulam functions as a "molecular glue" that promotes the interaction between the splicing factor RBM39 and the CRL4DCAF15 E3 ubiquitin ligase, leading to RBM39's ubiquitination and degradation [1].
The protein CAND1 acts as an exchange factor for Cullin-RING Ligases (CRLs), including CRL4. It regulates the cellular repertoire of active CRL complexes by promoting the swapping of different substrate receptor modules on the common Cullin scaffold [2] [3]. This dynamic exchange is crucial for the flexibility and optimal function of the ubiquitin-proteasome system.
A CRISPR resistance screen identified that loss of CAND1 confers resistance to this compound [4] [1]. The mechanism is linked to CAND1's role as an exchange factor. In cells lacking CAND1, the CRL4DCAF15 complex, which is hijacked by this compound to degrade RBM39, becomes more stable and less dynamic. However, this comes at a cost: the overall plasticity of the CRL system is reduced. The cell becomes less able to adapt to the presence of the drug and fails to efficiently assemble the specific ligase complex required for RBM39 degradation [2] [1].
The following diagram illustrates this resistance mechanism.
To confirm and study CAND1-mediated this compound resistance in a research setting, you can employ the following approaches.
This protocol is used to generate CAND1-deficient cell lines to validate its role in conferring resistance.
| Step | Procedure | Key Parameters & Considerations |
|---|---|---|
| 1. Design gRNAs | Design single-guide RNAs (sgRNAs) targeting early exons of the human CAND1 gene. | Use a validated CRISPR design tool. A non-targeting sgRNA serves as a critical control. |
| 2. Deliver Constructs | Deliver sgRNAs and Cas9 nuclease to your cell line of interest (e.g., HCT-116, A549). | Use lentiviral transduction for stable expression or nucleofection for transient expression. |
| 3. Select and Enrich | Apply antibiotics (e.g., Puromycin) 48 hours post-transduction to select for successfully transfected cells. | Determine antibiotic kill curve beforehand to establish optimal concentration and duration. |
| 4. Validate Knockout | Confirm CAND1 knockout 5-7 days after selection start. | Western Blotting: Probe with anti-CAND1 antibody. Functional Assay: Test for this compound resistance. |
Once CAND1-KO lines are established, use these assays to confirm the functional consequences.
| Assay | Procedure | Readout & Interpretation |
|---|---|---|
| Cell Viability | Treat parental and CAND1-KO cells with a dose range of this compound for 5-7 days. Measure viability (e.g., CellTiter-Glo). | IC50 values: A significant rightward shift in the dose-response curve in KO cells indicates resistance. |
| Immunoblot for RBM39 | Treat cells with this compound (e.g., 0.35-1 µM) over a time course (0-72 hours). Harvest lysates and perform Western blotting for RBM39. | RBM39 protein levels: Resistant cells (CAND1-KO) will show minimal reduction in RBM39 levels compared to sensitive controls. |
| qPCR for Splicing Defects | Isolate RNA from cells treated with this compound or DMSO control. Perform qPCR assays for known RBM39 splicing targets. | Splicing errors: Sensitive cells show aberrant splicing; resistant cells (CAND1-KO) maintain normal splicing patterns. |
Addressing CAND1-loss resistance is challenging, but current research points to several strategic directions.
Understanding indisulam's mechanism and primary toxicity is crucial for troubleshooting treatment schedules.
The following diagram illustrates the core mechanism of action of this compound.
Based on a phase I combination study, the table below summarizes key dosing and scheduling findings to minimize treatment delays [4].
| Aspect | Finding/Strategy | Impact on Schedule |
|---|---|---|
| Recommended Dose | This compound 500 mg/m² with carboplatin (AUC 6 mg·min/mL) [4]. | Established as a tolerable baseline dose. |
| Major Toxicity | Thrombocytopenia (low platelets); also neutropenia [4]. | Primary cause of treatment delays. |
| Schedule Adjustment | A four-weekly cycle (instead of three-weekly) was recommended [4]. | Provides extra week for blood count recovery, minimizing delays. |
| Dose Escalation | Patients without severe thrombocytopenia in cycle 1 could escalate to 600 mg/m² from cycle 2 [4]. | Allows for individualized dosing to improve efficacy while managing toxicity. |
For scientists designing experiments with this compound, here are critical factors to consider.
Q: What is the primary mechanism behind this compound's anticancer effect? A: It acts as a molecular glue, inducing the degradation of the RNA splicing factor RBM39, which leads to widespread splicing errors and cancer cell death [2] [3].
Q: What is the main toxicity causing treatment delays, and how can it be managed? A: Myelosuppression, particularly thrombocytopenia, is the main dose-limiting toxicity. Extending the cycle length from three-weekly to four-weekly is a key clinical strategy to allow for hematological recovery and minimize delays [4].
Q: What is a critical molecular factor to check in cell lines before starting this compound experiments? A: Confirm the expression of DCAF15. The degradation of RBM39 and the subsequent cytotoxic effects are entirely dependent on it [2] [5].
Q: Are there any strategies to enhance the efficacy of this compound? A: Research indicates potential for combination therapy. For instance, this compound can be combined with temozolomide (TMZ), as it reduces levels of the DNA repair protein MGMT, potentially overcoming TMZ resistance [6].
The core finding from recent research is that cancer cells which have developed resistance to indisulam remain vulnerable to Bcl-xL inhibition.
The proposition that Bcl-xL inhibition can counter resistance is further supported by its established role in overcoming resistance to other targeted therapies. The table below summarizes the key experimental findings.
| Experimental Context | Finding on Bcl-xL Inhibition | Citation(s) |
|---|---|---|
| This compound-resistant pancreatic cancer cells | Resistant cells that still degrade RBM39 are vulnerable to Bcl-xL inhibition. | [1] [2] [3] |
| Melanoma cells treated with senescence-inducing drugs (e.g., Alisertib) | Co-treatment with a BCL-2/xL inhibitor (Navitoclax) redirected cellular response from senescence to apoptosis; effect primarily driven by Bcl-xL inhibition. | [4] |
| Lymphoid malignancies with resistance to Venetoclax (a BCL-2 inhibitor) | Resistance is often mediated by upregulation of MCL-1 and BCL-xL; co-targeting Bcl-xL can restore sensitivity. | [5] [6] [7] |
The following diagram illustrates the proposed mechanism by which Bcl-xL inhibition tackles acquired resistance.
To implement this strategy in your own work, here are the key factors and common pitfalls to consider, derived from the broader context of targeting Bcl-xL.
| Aspect | Consideration for Experimental Design |
|---|---|
| Compound Selection | Navitoclax (dual BCL-2/BCL-xL inhibitor) is commonly used for validation. For a more specific effect, consider a selective Bcl-xL inhibitor (e.g., A-1155463) [4] [6]. |
| Cell Model | Use paired cell lines: one this compound-sensitive and one with acquired this compound resistance. The Panc10.05 model is referenced in the primary literature [1]. |
| Key Readouts | Measure apoptosis (e.g., Caspase 3/7 activity, Annexin V staining) and cell viability. Confirm ongoing RBM39 degradation via Western blot in resistant cells [1] [4]. |
| Common Challenge | A major challenge is the compensatory upregulation of other anti-apoptotic proteins, particularly MCL-1, following Bcl-xL inhibition, which can in turn cause resistance to the Bcl-xL inhibitor itself [8]. |
| Potential Solution | Evaluate a triple combination of this compound, a Bcl-xL inhibitor, and an MCL-1 inhibitor to preemptively block this escape route [6] [7]. |
Given that the search results are published research articles rather than technical manuals, they do not contain detailed, step-by-step protocols. To move from this conceptual validation to practical application in your lab, I suggest:
The combination strategy is based on a synthetic lethal interaction, where the simultaneous inhibition of SRPK1 and RBM39 (via indisulam) causes excessive splicing errors that are fatal to cancer cells.
The diagram below illustrates this synergistic mechanism and the typical experimental workflow for validating it.
Several small-molecule inhibitors of SRPK1 are available for research. The table below compares three compounds used in recent studies.
| Inhibitor | Reported IC₅₀ / Kᵢ | Key Characteristics | Evidence in Combination with this compound |
|---|---|---|---|
| SPHINX31 | Kᵢ ~104 nM [3] | Potent, ATP-competitive; reported off-target activity against CLK1 [1]. | Yes, shows synergistic impairment of cell proliferation and increased apoptosis in A549, H2122, and SUM159 cells [1]. |
| SRPIN340 | N/A | Well-characterized, ATP-competitive; used in various cancer models [4] [5]. | Not explicitly reported with this compound, but established as a canonical SRPK1 inhibitor for mechanistic studies [4] [5]. |
| C-DBS | IC₅₀ 142 nM [3] | Covalent, protein-protein interaction (PPI) inhibitor; high specificity; avoids ATP-binding site [3]. | No. A novel inhibitor whose efficacy in this specific combination has not yet been tested. |
Here are detailed methodologies for key experiments cited in the literature.
This protocol is adapted from studies that demonstrated synergistic cytotoxicity using SRPK1 inhibitors and this compound [1].
This method confirms the on-target mechanistic effect of the combination therapy [1].
The following table summarizes the patient-related factors that significantly influence indisulam's pharmacokinetics (PK) and the risk of severe myelosuppression.
| Covariate | Effect on this compound Clearance (PK) | Relative Risk (RR) of Dose-Limiting Myelosuppression (PD) | Clinical Implication for Dosing |
|---|---|---|---|
| Body Surface Area (BSA) | Significant impact on elimination [1] | Lower BSA → Higher RR [1] | A key metric for initial BSA-guided dosing; lower BSA may require further dose reduction [1]. |
| CYP2C9 Genotype | Significant impact on elimination; variant genotype reduces clearance [1] | Variant genotype → Higher RR [1] | Patients with variant alleles are at increased risk and may require a lower dose [1]. |
| Race | Significant impact; Japanese patients showed different elimination [1] | Information missing | May be considered alongside other factors for dose individualization [1]. |
| Sex | Information missing | Female sex → Higher RR [1] | Female patients may require a lower dose [1]. |
| Baseline Neutrophil/Thrombocyte | Information missing | Low baseline counts → Higher RR [1] | Patients with pre-existing low counts are at higher risk [1]. |
Here are detailed methodologies for the core analyses involved in developing a population PK-PD model for this compound.
This protocol is based on studies that used NONMEM software to analyze data from phase I/II trials [2] [1].
nlmixr R package can be used for similar analyses [3] [4].This protocol is crucial when combining this compound with other drugs, such as capecitabine, which can cause excessive myelosuppression [5].
You can implement these protocols using the following software tools.
| Tool Name | Type | Key Features | License |
|---|---|---|---|
| NONMEM | Standalone Software | Industry gold standard for nonlinear mixed-effects modeling [4]. | Commercial |
nlmixr |
R Package | Open-source; integrates with R workflow; supports FOCEi, SAEM, and other estimation algorithms [3] [4]. | Free & Open-Source |
| PsN | Perl Toolkit | A collection of Perl modules and programs that aid and automate model development, diagnostics, and validation with NONMEM [4]. | Free & Open-Source |
| Pumas | Julia Suite | Integrated platform for NLME modeling, NCA, and clinical trial simulations; free for non-commercial use [4]. | Free (Non-commercial) |
The following diagram illustrates the logical workflow for identifying and implementing covariates in a population PK-PD model for dose individualization, summarizing the process described in the protocols.
The table below summarizes the anti-cancer efficacy of this compound and key experimental findings from recent preclinical studies.
| Cancer Type | Key Efficacy Findings | Proposed Biomarkers & Resistance Mechanisms | Key Experimental Models & Protocols |
|---|---|---|---|
| Acute Megakaryoblastic Leukemia (AMKL) | This compound induces cell cycle arrest and apoptosis. Treatment in mouse models significantly reduced leukemic burden and prolonged survival [1]. | Sensitivity: High DCAF15 expression. Mechanism: Alters alternative splicing of ZMYND8 [1]. |
Viability Assay: Cell Counting Kit-8 (CCK-8). In Vivo: AMKL mouse model. Omics: Integrated transcriptomic and proteomic analysis [1]. |
| Neuroblastoma | This compound treatment leads to durable, complete responses in high-risk transgenic mouse models. Efficacy is enhanced by combination with anti-GD2 immunotherapy [2]. | Resistance: Associated with RBM39 mRNA upregulation and a cell state switch to mesenchymal (MES) and Schwann cell precursor phenotypes [2]. | In Vivo: Transgenic MYCN/ALKF1178L mouse model. Analysis: RNA-seq, Gene Set Enrichment Analysis (GSEA) [2]. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Reduces cell viability in HPV+ and HPV- cell lines and inhibits tumor growth in mouse models. Activates interferon pathways [3]. | Resistance: Conferred by hyperactivation of YAP/TAZ, which stabilizes RBM39 and maintains integrin/collagen expression and FAK signaling [4]. | Viability Assay: AquaBluer assay over 96 hours. In Vivo: Tumor volume measurement in C57BL/6 mice. Western Blot: Confirmed RBM39 degradation [3]. |
| Non-Small Cell Lung Cancer (NSCLC) | Clinical efficacy as a second-line therapy is limited by acquired resistance [5]. | Resistance: Driven by arginine methylation of RBM39 by PRMT6, which stabilizes the protein. Sensitivity is restored with PRMT6 inhibition [5]. | Sensitivity Assay: MTT assay. Analysis: Co-immunoprecipitation (co-IP) to validate protein methylation [5]. |
| High-Grade Serous Ovarian Carcinoma (HGSOC) | Pharmacological depletion of RBM39 by this compound synergizes with PARP inhibitors, showing combination efficacy [6]. | Sensitivity: Associated with Homologous Recombination Deficiency (HRD) and loss-of-function mutations in HRR genes (e.g., ATM, BRCA2) [7]. |
Synergy Study: Combination therapy with PARP inhibitors. DNA Damage Assay: γH2AX staining to quantify double-strand breaks [7]. |
This compound functions as a "molecular glue" by recruiting the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and proteasomal degradation [8]. This degradation causes widespread mis-splicing, which can be lethal to cancer cells.
The following diagram illustrates the mechanism of action and a common workflow for evaluating its efficacy in preclinical models.
Diagram 1: this compound's mechanism of action and a generalized preclinical evaluation workflow.
A key challenge for the clinical application of this compound is acquired resistance. Research has uncovered several distinct molecular pathways that cancer cells exploit to survive treatment.
Diagram 2: Characterized molecular pathways that confer resistance to this compound.
The compiled data suggests that the efficacy of this compound is highly context-dependent. Future research and potential clinical application should focus on:
DCAF15 expression [1] or are HRD-positive [7], while excluding those with markers of resistance like YAP/TAZ hyperactivation [4].HRD-positive cancers [7].
| Cancer Type | Sensitivity Profile | Key Determinants & Biomarkers | Key Resistance Mechanisms |
|---|---|---|---|
| Neuroblastoma | Highly sensitive [1] | High DCAF15 expression; MYCN amplification [1] | Cellular plasticity & state switching [2]; Compensatory increase in RBM39 mRNA [2] |
| Leukemia (T-ALL, AMKL) | Highly sensitive [3] [4] | High DCAF15 expression [3] | Not highlighted in results |
| Non-Small Cell Lung Cancer (NSCLC) | Less sensitive / Resistant [5] [6] [7] | Low DCAF15 expression; High RBM39 expression; YAP/TAZ hyperactivation [5] [6] | PRMT6-mediated methylation of RBM39 [5] [7]; YAP/TAZ interaction stabilizing RBM39 [6] |
| Breast Cancer | Resistant [8] [9] | Not specified | Not specified |
| Head & Neck SCC (HNSCC) | Resistant [6] | YAP/TAZ hyperactivation [6] | YAP/TAZ interaction stabilizing RBM39 [6] |
The effectiveness of this compound hinges on its ability to act as a "molecular glue" that degrades the RNA splicing factor RBM39. The following diagram illustrates the key pathways involved in its mechanism and resistance.
The data in the table and diagram is supported by specific experimental findings:
For researchers, these findings point toward specific strategies to overcome resistance and potentiate this compound's effects:
The table below summarizes the key haematological dose-limiting toxicities (DLTs) and the recommended dosing regimen from the phase I clinical trial [1] [2] [3].
| Feature | Summary |
|---|---|
| Major Dose-Limiting Toxicities (DLTs) | Thrombocytopenia (most significant), Neutropenia [1] [2] [3] |
| Other Notable Toxicity | Myelosuppression (bone marrow suppression) [4] [5] [6] |
| Recommended Phase II Dose | This compound: 500 mg/m²; Carboplatin: AUC 6 mg·min/mL (4-weekly cycle) [4] [1] [5] |
| Dose Escalation Schema | This compound tested at 350, 500, and 600 mg/m² with Carboplatin AUC 5 or 6 mg·min/mL [1] |
A 3-weekly schedule was not well-tolerated. A pharmacokinetic-pharmacodynamic (PK-PD) model showed a 34-65% risk of treatment delay at cycle 2 due to myelosuppression. A 4-weekly schedule reduced this risk to a more acceptable 9-24%, supporting its recommendation despite a decrease in dose intensity [4] [5] [6].
The data was generated from a phase I, dose-escalation study in patients with solid tumors [1] [3].
The following diagram illustrates the workflow of the clinical study and the subsequent PK-PD modeling that supported the regimen optimization.
| Cancer Model | Key Cell Cycle Proteins Downregulated | Proteomic Technology Used | Primary Functional Consequence | Source |
|---|---|---|---|---|
| Neuroblastoma (IMR-32 cells) | CDK4, KIF20A, BUB1 | LC-MS/MS (Label-free proteomics) | G1 and G2 phase arrest; growth inhibition and apoptosis [1] | |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Information not specified in proteomics context | RNA-seq & Proteomics (cross-analysis) | Attenuated cell proliferation; promoted apoptosis; interfered with cell cycle progression [2] | |
| Acute Megakaryoblastic Leukemia (AMKL) | Information not specified in proteomics context | Integrated transcriptomic & proteomic analysis | Induced cell cycle arrest and apoptosis [3] |
The experimental data across studies consistently shows that indisulam functions as a "molecular glue," degrading the splicing factor RBM39. This degradation causes widespread mis-splicing of pre-mRNA from many genes, which in turn leads to the downregulation of critical cell cycle proteins, as confirmed by proteomics. The following diagram illustrates this mechanism and a generalized workflow for its proteomic validation.
The credibility of the data in the table is supported by rigorous experimental methodologies. Here are the core protocols used in these studies to generate the proteomic data.
When interpreting these findings or designing related experiments, please consider the following key points:
This compound's dose-limiting toxicities are neutropenia (low neutrophil count) and thrombocytopenia (low platelet count) across various treatment schedules [1]. Research has successfully used semi-physiological pharmacokinetic/pharmacodynamic (PK/PD) models to describe the time course and extent of these toxicities.
The table below summarizes key findings on this compound-induced hematological toxicity:
| Toxicity Type | Key Findings | Supporting Data & Modeling Approach |
|---|
| Neutropenia | Dose-limiting toxicity; time course and nadir can be predicted by a semi-physiological model. | Model Structure: A model comprising a progenitor cell compartment linked to circulation through 3 maturation chain compartments, with drug effect on proliferation rate and a feedback mechanism [1]. Validation: Model validated to adequately predict nadir value and time to nadir [1] [2]. | | Thrombocytopenia | Dose-limiting toxicity; maturation time in bone marrow (MTT) can be prolonged depending on schedule. | Schedule Dependency: MTT for platelets increased by 33% in patients on a weekly (4-weeks-on/2-weeks-off) schedule or a continuous 120-hour infusion [1]. | | General Model Performance | The semi-physiological model has shown adequate predictive ability for neutropenia in Phase I trials. | Predictive Check: Model parameters from prior studies could predict neutropenia observed in subsequent Phase I trials for this compound [2]. |
Information on topotecan from the search results is less detailed regarding specific PK/PD models. The key characteristic is that its hematological toxicity is non-cumulative, making toxicity patterns predictable once a dosing regimen is established [3]. The primary risk factors are the extent of prior myelosuppressive therapy and renal impairment [3].
The table below compares the general patterns and management of hematological toxicity for both drugs based on the available information.
| Feature | This compound | Topotecan |
|---|---|---|
| Dose-Limiting Toxicities | Neutropenia, Thrombocytopenia [1] | Neutropenia [3] |
| Toxicity Pattern | Schedule-dependent; can be predicted using semi-physiological PK/PD models [1] [2] | Non-cumulative; predictable once regimen established [3] |
| Key Risk Factors | Specific treatment schedule (e.g., weekly or continuous infusion) [1] | Extensive prior myelosuppressive chemotherapy; renal impairment [3] |
| Modeling Approach | Semi-physiological model with system-specific (bone marrow maturation chain) and drug-specific parameters [1] [4] | Information not specified in results; other literature sources needed. |
| Management Strategies | Model-informed dose and schedule optimization [1] [5] | Dose reduction, hematopoietic growth factors, transfusion [3] |
The semi-physiological model used for this compound is a powerful tool for understanding chemotherapy-induced hematological toxicity. The following diagram illustrates the core structure and workflow of this modeling approach.
Experimental Protocol & Key Components:
To build a more complete comparison guide, I suggest you: